molecular formula C11H10Cl2N2O2S B2912584 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1156603-59-6

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2912584
CAS No.: 1156603-59-6
M. Wt: 305.17
InChI Key: ZLOLKNUHCVDATQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and two methyl groups at positions 3 and 5 The sulfonyl chloride functional group is attached to the 4-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. In this case, the β-diketone used is 4-chloroacetophenone, which reacts with hydrazine to form 1-(4-chlorophenyl)-3,5-dimethylpyrazole.

    Sulfonylation: The next step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the pyrazole derivative with chlorosulfonic acid under controlled conditions to yield this compound.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.

Common reagents used in these reactions include amines for nucleophilic substitution and water or aqueous bases for hydrolysis. The major products formed from these reactions are sulfonamides and sulfonic acids.

Scientific Research Applications

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly sulfonamides, which are important in medicinal chemistry.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors.

    Biological Studies: It is used in studies to understand the interaction of sulfonyl chlorides with biological molecules, providing insights into enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, such as amines and thiols, to form covalent bonds. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes by modifying their active sites. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrazole derivatives:

    Sulfonyl Chlorides: Similar compounds include benzenesulfonyl chloride and toluenesulfonyl chloride, which also undergo nucleophilic substitution reactions. the presence of the pyrazole ring and the 4-chlorophenyl group in this compound imparts unique reactivity and potential biological activity.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3,5-dimethylpyrazole and 1-(4-chlorophenyl)-3-methylpyrazole share structural similarities but differ in their functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-11(18(13,16)17)8(2)15(14-7)10-5-3-9(12)4-6-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOLKNUHCVDATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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